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molecular formula C7H11NS B042215 Cyclohexyl isothiocyanate CAS No. 1122-82-3

Cyclohexyl isothiocyanate

Cat. No. B042215
M. Wt: 141.24 g/mol
InChI Key: MZSJGCPBOVTKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04089887

Procedure details

In one hour 0.5 mole of cyclohexyl amine, 0.5 mole of sodium hydroxide and 60 grams of water were treated with 0.5 mole of carbon disulfide. The N-cyclohexyl sodium dithiocarbamate solution was stirred for a further hour at 50° C. There were added 1,000 cc of water, 20 grams of sodium hydroxide and 250 cc of methylene chloride. Under stirring there were led in at 6° C, 0.515 mol of cyanogen chloride. After the separation the methylene chloride layer was distilled. There were isolated 69.5 grams of cyclohexyl isothiocyanate (B.P. 98.5° C/13 mm Hg), corresponding to a yield of 98.4% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
[Compound]
Name
N-cyclohexyl sodium dithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.515 mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].[C:10](=S)=[S:11].N#CCl>C(Cl)Cl.O>[CH:1]1([N:7]=[C:10]=[S:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
0.5 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(=S)=S
Name
Quantity
60 g
Type
solvent
Smiles
O
Step Two
Name
N-cyclohexyl sodium dithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.515 mol
Type
reactant
Smiles
N#CCl
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Under stirring there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the separation the methylene chloride layer
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 69.5 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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